N-{[3-(Cyanomethyl)thiophen-2-yl]methyl}acetamide
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Overview
Description
N-{[3-(Cyanomethyl)thiophen-2-yl]methyl}acetamide is a heterocyclic compound featuring a thiophene ring substituted with a cyanomethyl group and an acetamide moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .
Preparation Methods
The synthesis of N-{[3-(Cyanomethyl)thiophen-2-yl]methyl}acetamide typically involves a two-step process. Initially, 2-(thiophen-2-yl)acetic acid is activated by converting it into 2-(thiophen-2-yl)acetyl chloride. This activated intermediate is then reacted with 2-aminothiophene-3-carbonitrile in a N-acylation reaction to yield the target compound . Industrial production methods may involve solvent-free reactions or the use of dimethylformamide (DMF) as a solvent to facilitate the reaction .
Chemical Reactions Analysis
N-{[3-(Cyanomethyl)thiophen-2-yl]methyl}acetamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines
Scientific Research Applications
N-{[3-(Cyanomethyl)thiophen-2-yl]methyl}acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent due to its thiophene core.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of N-{[3-(Cyanomethyl)thiophen-2-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, while its anti-cancer properties could be linked to the inhibition of kinases involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
N-{[3-(Cyanomethyl)thiophen-2-yl]methyl}acetamide can be compared with other thiophene derivatives such as:
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Utilized in the synthesis of anti-atherosclerotic agents.
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide: A similar compound with potential antifungal and antibacterial activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62220-80-8 |
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Molecular Formula |
C9H10N2OS |
Molecular Weight |
194.26 g/mol |
IUPAC Name |
N-[[3-(cyanomethyl)thiophen-2-yl]methyl]acetamide |
InChI |
InChI=1S/C9H10N2OS/c1-7(12)11-6-9-8(2-4-10)3-5-13-9/h3,5H,2,6H2,1H3,(H,11,12) |
InChI Key |
MKRMPQZBZQDUBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1=C(C=CS1)CC#N |
Origin of Product |
United States |
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